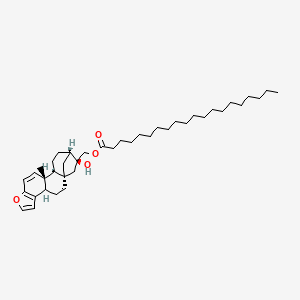
Kahweol eicosanate
Übersicht
Beschreibung
Kahweol eicosanate is a chemopreventive agent . It is a semi-synthetic derivative of kahweol, a natural product found in coffee beans . Kahweol, the parent compound, exhibits neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities .
Molecular Structure Analysis
The molecular formula of Kahweol eicosanate is C40H64O4 . Its molecular weight is 608.93 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of Kahweol eicosanate include a molecular weight of 608.93 and a molecular formula of C40H64O4 . The compound is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Anti-cancer Properties
Kahweol has been demonstrated to possess anti-inflammatory properties, as seen in its ability to inhibit angiogenesis and key inflammatory molecules. This action is crucial for its potential application in cancer prevention and treatment. Studies have shown that kahweol can inhibit endothelial cell proliferation, migration, invasion, and tube formation, key steps in the angiogenic process. Furthermore, it targets metalloproteinase-2 (MMP-2) and uPA, essential molecules in extracellular matrix remodeling during cancer progression. Its anti-inflammatory potential is highlighted by the inhibition of cyclooxygenase-2 (COX-2) expression and monocyte chemoattractant protein-1 (MCP-1) secretion in endothelial cells, contributing to its anti-angiogenic and potentially anti-tumor effects (C. Cárdenas, A. Quesada, M. Medina, 2011).
Neuroprotective Effects
Kahweol has shown promise in neuroprotection, particularly in models related to Parkinson's disease. It was found to significantly reduce oxidative stress-induced cell death in neuronal cells by up-regulating heme oxygenase-1 (HO-1), a protective enzyme against oxidative injury. This regulation occurs through the activation of signaling pathways PI3K and p38, which are involved in Nrf2-mediated HO-1 expression. These findings suggest kahweol could be beneficial in managing neurodegenerative diseases by controlling intracellular reactive oxygen species (ROS) levels (Y. Hwang, H. Jeong, 2008).
Anti-obesity and Metabolic Health
Research has also explored kahweol's impact on adipogenesis and obesity. It significantly inhibits the differentiation of 3T3-L1 adipocytes and reduces intracellular lipid accumulation, suggesting an anti-adipogenic effect. Kahweol downregulates the expression of key adipogenic regulators, including PPARγ and C/EBPα, pointing to its potential as a novel anti-obesity treatment (Jin Soo Kim, S. Lee, Y. Kang, T. Kwon, Ju-Ock Nam, 2018).
Antinociceptive Effects
Kahweol has been found to induce significant peripheral antinociception, suggesting its potential in pain management. This effect is mediated by the release of endogenous opioids, pointing to a novel application of kahweol in developing pain relief strategies (L. Guzzo, T. R. Romero, C. Queiroz-Junior, M. Caliari, A. Azevedo, A. Perez, I. Duarte, 2015).
Eigenschaften
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBWEOACWITBW-RXJNEBBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kahweol eicosanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



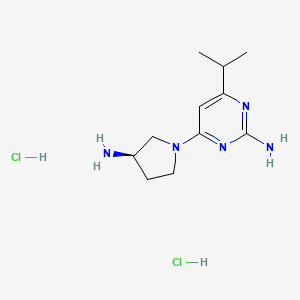
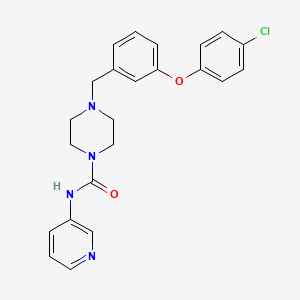


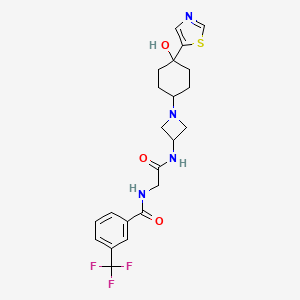
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)
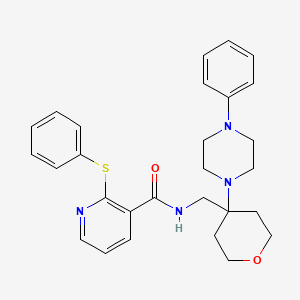
![N-[(4-fluorophenyl)methyl]-N-(1H-1,2,4-triazol-5-ylmethyl)thiophene-2-sulfonamide](/img/structure/B608232.png)
![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)